Dextromethorphan tannate
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Overview
Description
Dextromethorphan tannate is a compound formed by the reaction of dextromethorphan, a widely used antitussive (cough suppressant), with tannic acid. Dextromethorphan is a non-narcotic morphine derivative that has been used for nearly 40 years due to its effectiveness in suppressing coughs . The tannate form of dextromethorphan is known for its extended-release properties, making it useful in pharmaceutical compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethorphan tannate is prepared by reacting dextromethorphan with tannic acid. The reaction typically occurs at a temperature range of 80 to 180°C. This can be done either neat or as an aqueous slurry containing about 5 to 30 wt. % water .
Industrial Production Methods: In industrial settings, the preparation of this compound involves controlled reaction conditions to ensure high purity and extended-release properties. The process is designed to minimize the presence of unreacted dextromethorphan base, which is indicative of the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions: Dextromethorphan tannate undergoes various chemical reactions, including:
Oxidation: Dextromethorphan can be oxidized to form dextrorphan, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Dextromethorphan can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products:
Dextrorphan: The primary metabolite formed through oxidation.
Substituted Morphinans: Products formed through substitution reactions.
Scientific Research Applications
Dextromethorphan tannate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of morphinan derivatives.
Biology: Investigated for its neuroprotective and anticonvulsant properties.
Medicine: Widely used as an antitussive in over-the-counter cough and cold medications.
Industry: Utilized in the formulation of extended-release pharmaceutical products.
Mechanism of Action
Dextromethorphan tannate exerts its effects primarily through its action on the central nervous system:
NMDA Receptor Antagonism: Dextromethorphan acts as a low-affinity uncompetitive antagonist of NMDA receptors, which are involved in synaptic plasticity and memory function.
Sigma-1 Receptor Agonism: It also acts as an agonist of sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter release.
Cough Suppression: Dextromethorphan suppresses the cough reflex by acting directly on the cough center in the medulla of the brain.
Comparison with Similar Compounds
Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.
Codeine: Another morphinan derivative used as an antitussive but with narcotic properties.
Benzonatate: A non-narcotic antitussive that works by numbing the throat and lungs.
Uniqueness: Dextromethorphan tannate is unique due to its extended-release properties and high purity, making it particularly effective for long-lasting cough suppression without the addictive properties associated with other morphinan derivatives .
Properties
CAS No. |
1406-78-6 |
---|---|
Molecular Formula |
C94H77NO47 |
Molecular Weight |
1972.6 g/mol |
IUPAC Name |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C76H52O46.C18H25NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h1-20,52,63-65,76-101H,21H2;6-7,12,15,17H,3-5,8-11H2,1-2H3/t52-,63-,64+,65-,76+;15-,17+,18+/m11/s1 |
InChI Key |
HFUQPPONNTXWAO-VVRPOUSDSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Origin of Product |
United States |
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